

# SR-16435 Experimental Protocol for Mice: Application Notes and Protocols

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## Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324

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## Abstract

**SR-16435** is a novel compound that acts as a potent partial agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu ( $\mu$ )-opioid receptor.<sup>[1]</sup> This dual agonism presents a promising therapeutic profile for pain relief, potentially with a reduced tolerance development compared to classic  $\mu$ -opioid agonists.<sup>[1][2]</sup> This document provides detailed experimental protocols for evaluating the antinociceptive, rewarding, and locomotor effects of **SR-16435** in mice, along with a summary of its receptor binding affinity and a schematic of its signaling pathways.

## Data Presentation

### Receptor Binding Affinity

Receptor	K <sub>i</sub> (nM)
Nociceptin/Orphanin FQ (NOP)	7.49
Mu ( $\mu$ )-Opioid	2.70

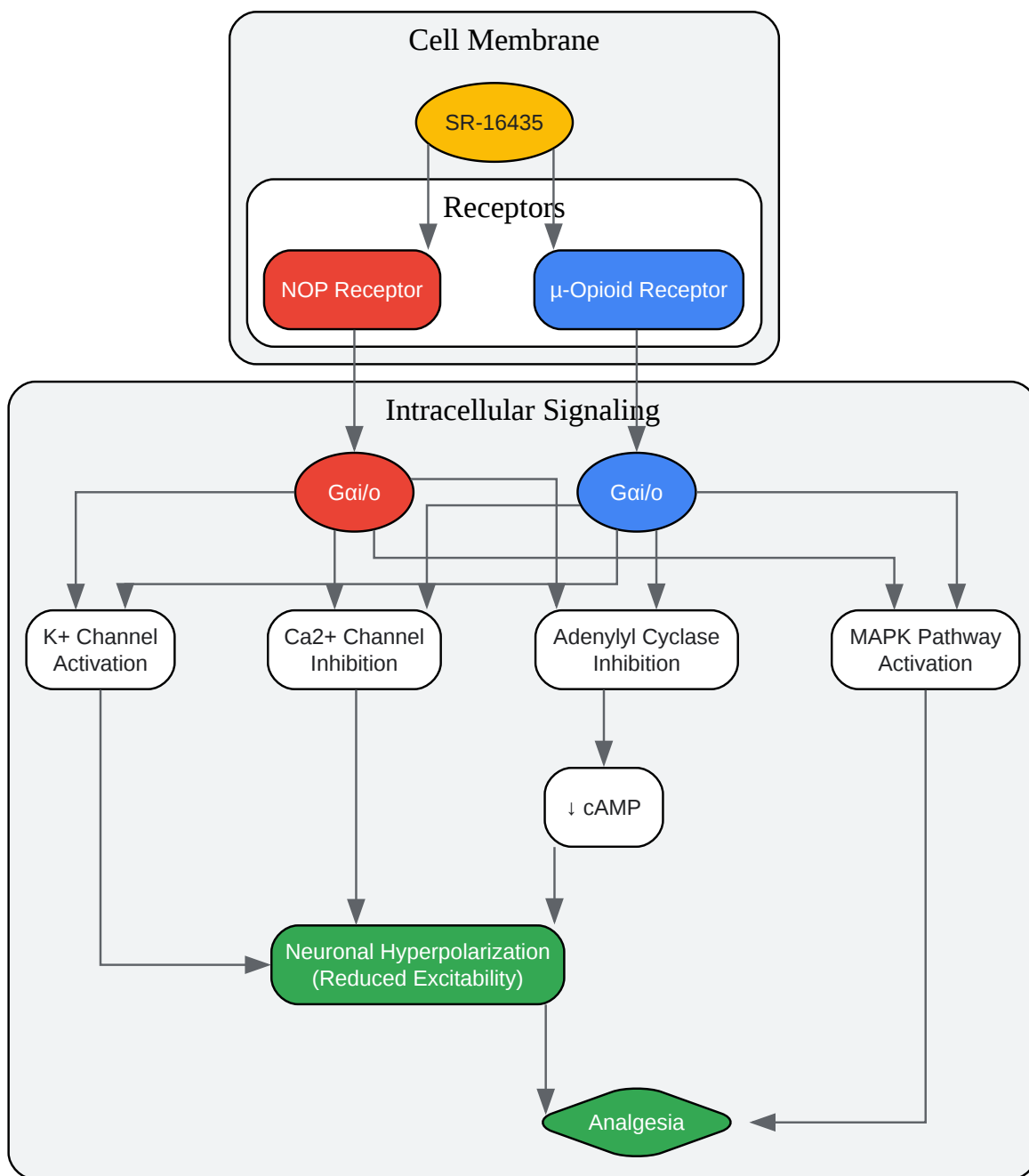
K<sub>i</sub> represents the inhibition constant, indicating the concentration of **SR-16435** required to inhibit 50% of radioligand binding to the receptor.

## In Vivo Efficacy in Mice

Experiment	Doses (mg/kg, s.c.)	Key Findings
Tail-Flick Test	10, 30	Dose-dependent increase in tail-flick latency, indicating antinociceptive effects. <a href="#">[2]</a>
Conditioned Place Preference	10, 30	Induced conditioned place preference, suggesting rewarding properties. <a href="#">[2]</a>
Global Activity	10, 30	Decreased global locomotor activity. <a href="#">[2]</a>

## Signaling Pathways

**SR-16435** exerts its effects by simultaneously activating NOP and  $\mu$ -opioid receptors, both of which are G-protein coupled receptors (GPCRs).



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Caption: **SR-16435** dual agonist signaling pathway.

## Experimental Protocols

## Tail-Flick Test for Antinociception

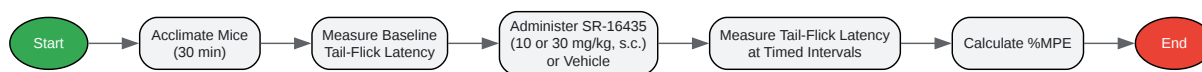
This protocol assesses the analgesic properties of **SR-16435** by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

Materials:

- Male C57BL/6J mice (8-10 weeks old)
- **SR-16435**
- Vehicle (e.g., sterile saline)
- Tail-flick analgesia meter
- Animal restrainers

Procedure:

- **Acclimation:** Acclimate mice to the testing room for at least 30 minutes before the experiment.
- **Baseline Measurement:** Gently restrain each mouse and place the distal third of its tail on the radiant heat source of the tail-flick meter. Record the baseline latency for the tail-flick response. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
- **Drug Administration:** Administer **SR-16435** (10 or 30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
- **Post-treatment Measurement:** At predetermined time points (e.g., 15, 30, 60, and 120 minutes) after injection, measure the tail-flick latency again.
- **Data Analysis:** Calculate the percentage of maximum possible effect (%MPE) using the formula:  $\%MPE = [(post\text{-}drug\text{ latency} - pre\text{-}drug\text{ latency}) / (cut\text{-}off\text{ time} - pre\text{-}drug\text{ latency})] \times 100$ .



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Caption: Workflow for the tail-flick test.

## Conditioned Place Preference (CPP) for Rewarding Effects

This protocol evaluates the rewarding or aversive properties of **SR-16435** by assessing the mouse's preference for an environment previously paired with the drug.<sup>[2]</sup>

Materials:

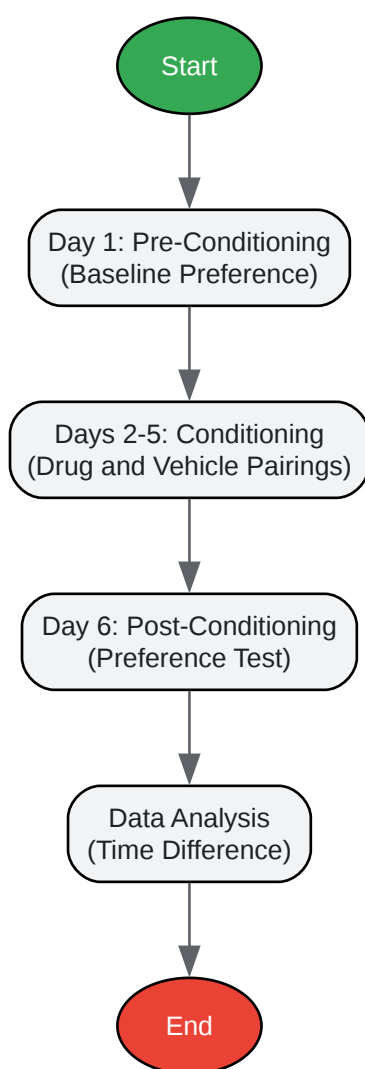
- Male C57BL/6J mice (8-10 weeks old)
- **SR-16435**
- Vehicle (e.g., sterile saline)
- Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

- Pre-Conditioning (Day 1): Place each mouse in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
- Conditioning (Days 2-5):
  - Drug Pairing: On alternate days, administer **SR-16435** (10 or 30 mg/kg, s.c.) and confine the mouse to one of the outer chambers for 30 minutes.
  - Vehicle Pairing: On the other days, administer vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The assignment of drug-paired chambers should

be counterbalanced across animals.

- Post-Conditioning (Day 6): Place each mouse in the central compartment and allow free access to all chambers for 15 minutes, without any drug administration. Record the time spent in each chamber.
- Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase indicates a conditioned place preference.



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Caption: Workflow for the Conditioned Place Preference test.

## Open Field Test for Locomotor Activity

This protocol assesses the effect of **SR-16435** on spontaneous locomotor activity.

Materials:

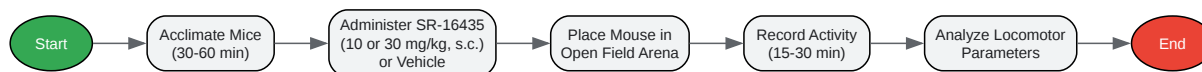
- Male C57BL/6J mice (8-10 weeks old)
- **SR-16435**
- Vehicle (e.g., sterile saline)
- Open field arena (e.g., 40 cm x 40 cm x 30 cm)
- Automated tracking software or video recording system

Procedure:

- Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.
- Drug Administration: Administer **SR-16435** (10 or 30 mg/kg, s.c.) or vehicle.
- Testing: At a predetermined time after injection (e.g., 30 minutes), place the mouse in the center of the open field arena.
- Data Collection: Record the activity of the mouse for a set duration (e.g., 15-30 minutes).

Key parameters to measure include:

- Total distance traveled
- Time spent in the center versus the periphery of the arena
- Rearing frequency
- Data Analysis: Compare the locomotor activity parameters between the **SR-16435**-treated and vehicle-treated groups.



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Caption: Workflow for the Open Field Test.

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## References

- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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